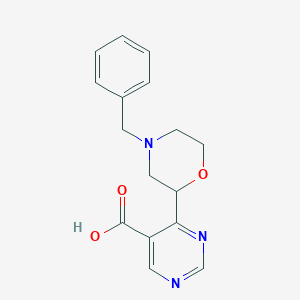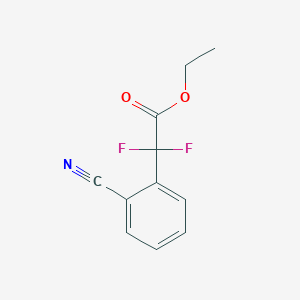
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
Descripción general
Descripción
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C11H11NO2 . The IUPAC name for this compound is ethyl (2-cyanophenyl)acetate .
Physical And Chemical Properties Analysis
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a solid at room temperature . It has a molecular weight of 189.21 . The compound should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación
Electrosynthesis Applications
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is used in electrosynthesis. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a related compound, was synthesized through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, demonstrating its utility in synthesizing difluoromethylene building block precursors (Clavel et al., 2000).
Radical Reactions and Organic Synthesis
This chemical is involved in radical reactions with vinyl ethers, contributing to the synthesis of various organic compounds. For example, ethyl/methyl 2-bromo-2,2-difluoroacetate undergoes radical additions to vinyl ethers, aiding in the synthesis of difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).
Reduction to 2,2-Difluoroethanol
Ethyl difluoroacetate is reduced using sodium borohydride to produce 2,2-difluoroethanol, a process impacted by factors like reaction temperature and solvent type. This demonstrates its role in producing important chemical intermediates (Luo Mengfei, 2012).
Visible-Light-Driven Acetylation
Under visible-light irradiation, ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes, leading to the direct 2,2-difluoroacetylation of compounds. This technique is crucial for synthesizing diverse difluoroalkanoates (Furukawa et al., 2020).
Synthesis of 2-Cyanoacrylates
In the synthesis of 2-cyanoacrylates, ethyl 2-cyano-3,3-dimethylthioacrylate, derived from ethyl cyanoacetate, undergoes various reactions to form compounds with significant antitumor activities. This showcases its potential in medicinal chemistry (Song et al., 2005).
Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, derivatives of ethyl 2-cyanoacetate, are used to synthesize various (trifluoromethyl)quinoline-3-carbonitrile derivatives, indicating its role in creating heterocyclic compounds (Darehkordi et al., 2018).
Antioxidant and Anti-Inflammatory Applications
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit significant in vitro antioxidant and in vivo anti-inflammatory activities, highlighting its potential in pharmaceutical applications (Madhavi & Sreeramya, 2017).
Lossen Rearrangement and Synthesis of Hydroxamic Acids
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is utilized in Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This highlights its importance in organic transformations (Thalluri et al., 2014).
Coupling Reagent in Organic Synthesis
Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate is used as a coupling reagent in esterification, thioesterification, amidation reactions, and peptide synthesis, emphasizing its role in facilitating complex organic syntheses (Thalluri et al., 2013).
Studies on Molecular Structure and Properties
Experimental and theoretical studies on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provide insights into its molecular structure, electronic transitions, and potential in non-linear optical applications (Rawat & Singh, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXQRKCMYVFNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)

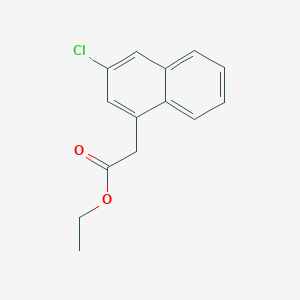
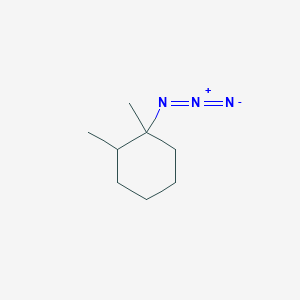


![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)

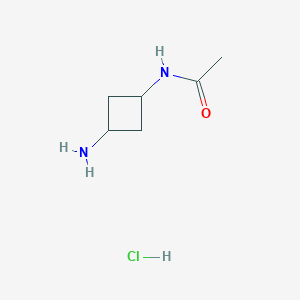
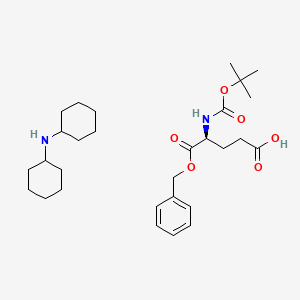
![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)
